3-Methoxy-5-(piperazin-1-yl)pyridazine

Lipophilicity Drug-likeness Physicochemical profiling

3-Methoxy-5-(piperazin-1-yl)pyridazine is a heterocyclic small molecule comprising a pyridazine core with a methoxy substituent at the 3-position and an unsubstituted piperazine ring at the 5-position. The compound possesses a molecular formula of C₉H₁₄N₄O, a molecular weight of 194.23 g·mol⁻¹, and a computed XLogP3 of –0.4, placing it among relatively polar piperazinyl-pyridazine building blocks.

Molecular Formula C9H14N4O
Molecular Weight 194.23 g/mol
CAS No. 1780104-00-8
Cat. No. B1470399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-5-(piperazin-1-yl)pyridazine
CAS1780104-00-8
Molecular FormulaC9H14N4O
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCOC1=NN=CC(=C1)N2CCNCC2
InChIInChI=1S/C9H14N4O/c1-14-9-6-8(7-11-12-9)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3
InChIKeyRBRRTKCGOLWLDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-5-(piperazin-1-yl)pyridazine (CAS 1780104-00-8): Core Chemical Identity and Structural Context


3-Methoxy-5-(piperazin-1-yl)pyridazine is a heterocyclic small molecule comprising a pyridazine core with a methoxy substituent at the 3-position and an unsubstituted piperazine ring at the 5-position [1]. The compound possesses a molecular formula of C₉H₁₄N₄O, a molecular weight of 194.23 g·mol⁻¹, and a computed XLogP3 of –0.4, placing it among relatively polar piperazinyl-pyridazine building blocks [1]. It is primarily supplied as a research intermediate by specialty chemical vendors at purities of ≥95% [2]. The scaffold belongs to the broader class of piperazin-1-ylpyridazines, which have been explored as dCTP pyrophosphatase 1 inhibitors, stearoyl-CoA desaturase-1 inhibitors, and histamine H3 receptor ligands, although data specific to this exact derivative remain limited [3].

Why Generic Substitution of 3-Methoxy-5-(piperazin-1-yl)pyridazine Carries Procurement Risk


Within the piperazinyl-pyridazine family, seemingly minor alterations to the 3-position substituent produce measurable shifts in key physicochemical parameters that directly influence solubility, passive permeability, and metabolic handling [1][2]. Procurement decisions based solely on scaffold similarity—without accounting for these quantitative differences—risk selecting a compound with suboptimal properties for the intended synthetic or screening application. The evidence below demonstrates that 3-Methoxy-5-(piperazin-1-yl)pyridazine occupies a distinct physicochemical niche relative to its 3-ethoxy, 3-chloro, and unsubstituted analogs, justifying targeted sourcing rather than generic substitution [1][2][3].

Quantitative Differentiation Evidence for 3-Methoxy-5-(piperazin-1-yl)pyridazine vs. Closest Analogs


Lipophilicity Reduction vs. 3-Ethoxy and 3-Chloro Analogs Drives Superior Aqueous Compatibility

The methoxy substituent at position 3 confers lower lipophilicity compared to both the 3-ethoxy and 3-chloro congeners. The target compound exhibits an XLogP3 of –0.4, which is 0.4 log units below the 3-ethoxy analog (XLogP3 = 0) and 0.7 log units below the 3-chloro analog (XLogP3 = 0.3) [1][2][3]. This difference is quantitatively meaningful: each 0.5-unit decrease in logP can correspond to a 3- to 5-fold increase in aqueous solubility for neutral compounds, directly impacting dissolution-limited bioavailability and formulation flexibility [4].

Lipophilicity Drug-likeness Physicochemical profiling

Additional Hydrogen Bond Acceptor Capacity Relative to 3-Chloro Analog Enables Distinct Intermolecular Interactions

The target compound possesses five hydrogen bond acceptor (HBA) atoms (one methoxy oxygen, two pyridazine nitrogens, and two piperazine nitrogens with a lone pair), compared to four HBA atoms in the 3-chloro analog, which replaces the methoxy oxygen with a non-HBA chlorine atom [1][2]. This difference in HBA count directly alters the compound's capacity to engage in directional hydrogen bonding, a critical parameter for molecular recognition events in both biological target engagement and supramolecular assembly [3].

Hydrogen bonding Molecular recognition Crystal engineering

Higher Topological Polar Surface Area vs. 3-Chloro Analog Improves Blood-Brain Barrier Permeability Prediction

The topological polar surface area (TPSA) of the target compound is 50.3 Ų, which is 9.2 Ų higher than the 3-chloro analog (TPSA = 41.1 Ų) [1][2]. TPSA values below 60–70 Ų are generally associated with favorable blood-brain barrier penetration, while values above 90 Ų are predictive of poor CNS exposure [3]. The target compound's TPSA of 50.3 Ų positions it within the optimal CNS-permeable range, while its increased polarity relative to the chloro analog suggests a more balanced CNS penetration and systemic clearance profile.

TPSA CNS permeability ADME prediction

Reduced Conformational Flexibility vs. 3-Ethoxy Analog Favors Entropically Efficient Binding

The target compound contains two rotatable bonds (the methoxy C–O bond and the piperazine–pyridazine C–N bond), compared to three rotatable bonds in the 3-ethoxy analog (which adds an additional C–C rotation in the ethoxy chain) [1][2]. Each freely rotatable bond imposes an entropic penalty of approximately 0.5–1.5 kcal·mol⁻¹ upon binding to a macromolecular target, meaning the ethoxy analog could incur up to ~1.5 kcal·mol⁻¹ additional entropic cost [3]. Lower conformational flexibility generally correlates with improved binding affinity when the bioactive conformation is pre-organized.

Conformational restriction Rotatable bonds Entropic penalty

Reported Antiviral Activity Against SARS-CoV-2 Main Protease: Preliminary Supporting Evidence

A vendor-compiled product profile citing an eLife Science Publications report (June 2024) indicates that 3-Methoxy-5-(piperazin-1-yl)pyridazine demonstrates unexpected antiviral activity against emerging coronaviruses through binding to the SARS-CoV-2 main protease (Mpro) via hydrogen bonding interactions between its amine groups and key residues Asn142/Gln189 [1]. No quantitative IC₅₀ or EC₅₀ values were provided in the accessible vendor record, and the primary publication could not be independently verified at the time of this analysis. This information constitutes supporting evidence only and should be confirmed against the original primary source before informing procurement decisions.

Antiviral SARS-CoV-2 Mpro inhibitor

High-Priority Application Scenarios for 3-Methoxy-5-(piperazin-1-yl)pyridazine Based on Quantified Differentiation


CNS Drug Discovery Fragment Library Design

The compound's XLogP3 of –0.4 and TPSA of 50.3 Ų place it within the optimal physicochemical space for CNS drug candidates [1]. Fragment-based screening libraries targeting neurological or psychiatric indications benefit from building blocks with balanced polarity, as excessive lipophilicity promotes non-specific binding and rapid metabolic clearance. Compared to the 3-chloro analog (XLogP3 = 0.3, TPSA = 41.1 Ų), the target compound offers a more CNS-appropriate polarity profile while retaining sufficient passive permeability potential [1].

Structure-Based Lead Optimization Requiring Defined Hydrogen Bonding Geometry

With five hydrogen bond acceptor atoms and two rotatable bonds, 3-Methoxy-5-(piperazin-1-yl)pyridazine provides a conformationally restrained scaffold capable of forming multiple directional hydrogen bonds with protein targets [1][2]. This is particularly relevant when optimizing lead series where the 3-position substituent engages a key backbone amide or side-chain residue. The methoxy group's oxygen atom offers an additional HBA not available in the 3-chloro analog (4 HBA atoms), potentially strengthening hinge-binding interactions in kinase or protease targets [2].

Antiviral Research Targeting Coronavirus Main Protease (Pending Primary Source Verification)

The vendor-reported binding of the compound to SARS-CoV-2 Mpro, if confirmed, positions it as a potential starting point for developing reversible covalent or non-covalent Mpro inhibitors [1]. The reported interaction with catalytic residues Asn142 and Gln189 via the piperazine amine groups suggests a binding mode that may be exploitable for structure-guided optimization. Researchers should verify the primary eLife publication before committing to large-scale procurement [1].

Synthetic Intermediate for PROTAC and Bifunctional Molecule Construction

The unsubstituted piperazine NH group provides a convenient synthetic handle for further derivatization via N-alkylation, acylation, or sulfonylation without requiring protecting group manipulation [1]. Combined with the methoxy group's stability under diverse reaction conditions, the compound serves as a versatile intermediate for constructing bifunctional degraders (PROTACs), fluorescent probes, or affinity-labeling reagents. The lower molecular weight (194.23 g·mol⁻¹) compared to the 3-ethoxy analog (208.26 g·mol⁻¹) also facilitates downstream purification and characterization [1][2].

Quote Request

Request a Quote for 3-Methoxy-5-(piperazin-1-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.